![molecular formula C25H22FN5O5 B13096694 [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13096694.png)
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a purine base, a benzoyloxy group, a fluoro group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxolane ring: This can be achieved through a cyclization reaction involving a suitable diol precursor.
Introduction of the fluoro group: This step often involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the purine base: This is typically done through a nucleophilic substitution reaction where the purine base is introduced to the oxolane ring.
Final esterification: The benzoate ester is formed by reacting the intermediate compound with benzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the fluoro group, potentially leading to the formation of a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoate ester and benzoyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Substituted benzoate and benzoyloxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base suggests that it could mimic natural nucleotides, making it useful in studies of DNA and RNA synthesis and repair.
Medicine
In medicine, the compound is investigated for its potential antiviral and anticancer properties. The presence of the fluoro group and the purine base suggests that it could inhibit key enzymes involved in viral replication and cancer cell proliferation.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The purine base allows it to bind to nucleotide-binding sites, potentially inhibiting enzymes involved in DNA and RNA synthesis. The fluoro group enhances its binding affinity and specificity, making it a potent inhibitor of viral and cancer cell enzymes.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-chloro-4-methyloxolan-2-yl]methyl benzoate
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl acetate
Uniqueness
The uniqueness of [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate lies in its combination of functional groups. The presence of both a fluoro group and a benzoyloxy group on the oxolane ring, along with the purine base, provides it with unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H22FN5O5 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C25H22FN5O5/c1-25(26)19(36-23(33)16-10-6-3-7-11-16)17(12-34-22(32)15-8-4-2-5-9-15)35-24(25)31-14-30-18-20(27)28-13-29-21(18)31/h2-11,13-14,17,19,24H,12H2,1H3,(H2,27,28,29)/t17-,19-,24-,25-/m1/s1 |
InChI Key |
OGHFFVJJKQQNNW-WBAYHMBSSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
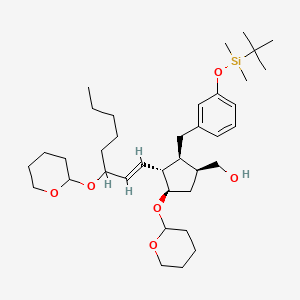
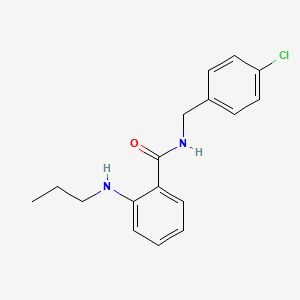
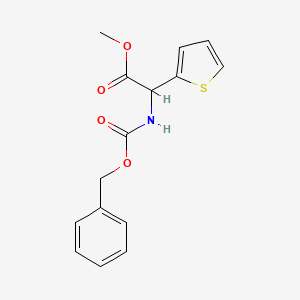
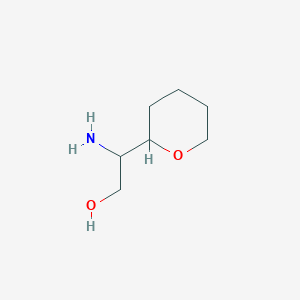
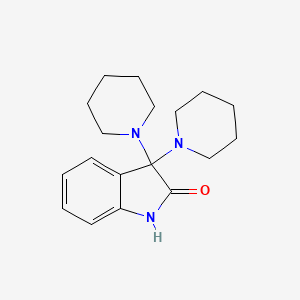
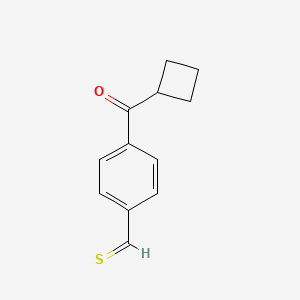
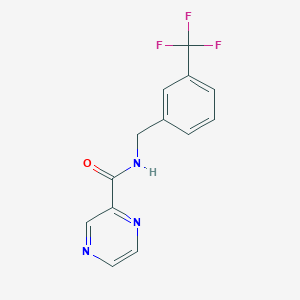
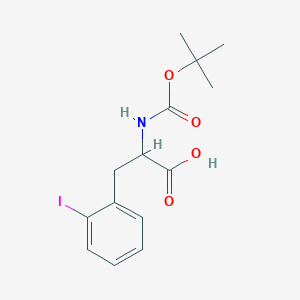


![4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096670.png)

